molecular formula C27H36O5 B13729631 (25R)-Spirost-4-ene-3,6,12-trione

(25R)-Spirost-4-ene-3,6,12-trione

Cat. No.: B13729631
M. Wt: 440.6 g/mol
InChI Key: PJNWRUYLFKBOLU-OHRSWNPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(25R)-Spirost-4-ene-3,6,12-trione is a useful research compound. Its molecular formula is C27H36O5 and its molecular weight is 440.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H36O5

Molecular Weight

440.6 g/mol

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-10,16,19-trione

InChI

InChI=1S/C27H36O5/c1-14-5-8-27(31-13-14)15(2)24-22(32-27)11-19-17-10-21(29)20-9-16(28)6-7-25(20,3)18(17)12-23(30)26(19,24)4/h9,14-15,17-19,22,24H,5-8,10-13H2,1-4H3/t14-,15+,17-,18+,19+,22+,24+,25-,26-,27-/m1/s1

InChI Key

PJNWRUYLFKBOLU-OHRSWNPWSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC(=O)C6=CC(=O)CC[C@]56C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CC(=O)C6=CC(=O)CCC56C)C)C)OC1

Origin of Product

United States

Foundational & Exploratory

(25R)-Spirost-4-ene-3,6,12-trione: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(25R)-Spirost-4-ene-3,6,12-trione is a steroidal sapogenin that has been identified from a limited number of natural sources. As a member of the spirostanol (B12661974) class of compounds, it holds potential for further investigation into its pharmacological properties. This technical guide provides a comprehensive overview of the known natural source of this compound, details on its isolation, and a summary of the biological activities associated with related compounds from its source organism.

Natural Source

The primary and currently known natural source of this compound is the plant Tribulus terrestris L.[1][2][3][4], a member of the Zygophyllaceae family. This plant is a flowering annual that grows in dry climates in temperate and tropical regions of the Old World. It is well-known in traditional medicine systems, such as Traditional Chinese Medicine and Ayurveda, for its purported health benefits.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C27H36O5
Molecular Weight 440.57 g/mol
CAS Number 214681-62-6
Appearance Not specified in available literature
Solubility Likely soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Isolation and Extraction

General Experimental Protocol for Isolation of Spirostanol Sapogenins from Tribulus terrestris

Note: This is a generalized protocol and may require optimization for the specific isolation of this compound.

  • Plant Material Collection and Preparation:

    • The aerial parts or fruits of Tribulus terrestris are collected and authenticated.

    • The plant material is air-dried or oven-dried at a low temperature (e.g., 40-50°C) to prevent degradation of the chemical constituents.

    • The dried material is then ground into a fine powder to increase the surface area for extraction.

  • Extraction:

    • The powdered plant material is subjected to solvent extraction, typically using a Soxhlet apparatus or maceration with a solvent of medium polarity, such as methanol (B129727) or ethanol.

    • The extraction is carried out for a sufficient period to ensure exhaustive extraction of the target compounds.

    • The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

  • Fractionation:

    • The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step aims to separate compounds based on their polarity. The sapogenins are expected to be present in the less polar fractions (e.g., chloroform, ethyl acetate).

  • Chromatographic Purification:

    • The fraction containing the target compound is subjected to various chromatographic techniques for purification.

    • Column Chromatography: Silica gel column chromatography is a common first step, using a gradient elution system of solvents like n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with the target compound are further purified using Prep-HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water or acetonitrile-water gradients).

  • Structure Elucidation:

    • The structure of the purified compound is determined using spectroscopic methods, including:

      • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments to elucidate the complete chemical structure and stereochemistry.

Figure 1. Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

There is currently a lack of specific research on the biological activities and signaling pathways of this compound. However, studies on the broader class of steroidal saponins (B1172615) from Tribulus terrestris have revealed several pharmacological effects, including anti-inflammatory, cytotoxic, and immunomodulatory activities.

The anti-inflammatory effects of Tribulus terrestris saponins are thought to be mediated, in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation.

signaling_pathway cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor adaptor MyD88 receptor->adaptor IKK IKK Complex adaptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) nucleus->gene_expression activates inflammation Inflammation gene_expression->inflammation saponin This compound (Hypothesized) saponin->IKK inhibits

Figure 2. Hypothesized anti-inflammatory signaling pathway of T. terrestris saponins.

Conclusion

This compound is a natural product isolated from Tribulus terrestris. While detailed experimental protocols for its specific isolation and comprehensive studies on its biological activities are limited, the general methodologies for isolating steroidal saponins from this plant are well-established. The known anti-inflammatory and cytotoxic effects of other saponins from Tribulus terrestris suggest that this compound may possess similar properties, warranting further investigation. Future research should focus on developing optimized isolation protocols to obtain higher yields of this compound and on conducting in-depth pharmacological studies to elucidate its specific mechanisms of action and potential therapeutic applications.

References

a

Author: BenchChem Technical Support Team. Date: December 2025

To provide you with an in-tiefgreifende technische Anleitung oder ein Whitepaper, das auf Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung zugeschnitten ist, ist das Thema "a" zu allgemein. Um die erforderlichen detaillierten Informationen, quantitativen Daten, experimentellen Protokolle und spezifischen Signalwege zu sammeln, ist ein präziseres Thema erforderlich.

Bitte geben Sie ein spezifischeres Thema an, damit ich eine relevante und umfassende technische Anleitung erstellen kann, die Ihren Anforderungen entspricht. Beispiele für spezifischere Themen könnten sein:

  • Die Rolle des mTOR-Signalwegs bei der Autophagie.

  • Mechanismen der chimären Antigenrezeptor (CAR)-T-Zell-Therapie bei hämatologischen Malignomen.

  • Die Anwendung der CRISPR-Cas9-Gentechnologie bei der Korrektur von Punktmutationen bei zystischer Fibrose.

  • Die Pharmakodynamik und Pharmakokinetik von monoklonalen Antikörpern, die auf PD-1/PD-L1 abzielen.

Sobald Sie ein spezifischeres Thema angegeben haben, kann ich mit der Recherche und der Erstellung der von Ihnen gewünschten detaillierten Inhalte beginnen.

Methodological & Application

Application Note & Protocol: HPLC Quantification of (25R)-Spirost-4-ene-3,6,12-trione in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(25R)-Spirost-4-ene-3,6,12-trione is a steroidal sapogenin that has been isolated from various plant sources and is of interest to researchers in drug development due to its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization, and further research. This application note provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established principles for the analysis of similar spirostanol (B12661974) compounds.[1][2][3]

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a plant extract.[1] Quantification is achieved by comparing the peak area of the analyte in the sample to that of a certified reference standard. The method is validated according to the International Conference on Harmonisation (ICH) guidelines to ensure reliability, accuracy, and precision.[4][5]

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (purity ≥95%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade or ultrapure), Formic acid (analytical grade)

  • Plant Material: Dried and powdered plant material suspected to contain the analyte.

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or nylon)

Sample Preparation: Extraction
  • Weigh accurately 1.0 g of the dried, powdered plant material into a conical flask.

  • Add 20 mL of 80% methanol.

  • Sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process (steps 2-5) on the plant residue twice more.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Re-dissolve the dried extract in 5 mL of methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Conditions
ParameterCondition
Column C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90% B30-31 min: 90-30% B31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Method Validation

The analytical method should be validated according to ICH guidelines, assessing the following parameters:[4][5][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is determined by comparing the chromatograms of a blank, a standard solution, and a sample solution.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by injecting a series of at least five concentrations of the standard solution. The calibration curve is constructed by plotting the peak area versus the concentration, and the correlation coefficient (r²) should be determined.

  • Precision: The closeness of agreement between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on three different days. The results are expressed as the relative standard deviation (%RSD).

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by a recovery study, where a known amount of the standard is added to a pre-analyzed sample, and the mixture is re-analyzed. The percentage recovery is then calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N) of the chromatogram (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This can be evaluated by slightly varying parameters such as the column temperature, flow rate, and mobile phase composition.

Data Presentation

Calibration Curve Data
Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
[>0.999]
Precision Data
SampleIntra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=3)
Plant Extract 1[Insert Data, e.g., <2%][Insert Data, e.g., <3%]
Plant Extract 2[Insert Data, e.g., <2%][Insert Data, e.g., <3%]
Accuracy (Recovery) Data
SampleAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
Plant Extract 110[Insert Data][Insert Data, e.g., 98-102%]
50[Insert Data][Insert Data, e.g., 98-102%]
Plant Extract 210[Insert Data][Insert Data, e.g., 98-102%]
50[Insert Data][Insert Data, e.g., 98-102%]
LOD and LOQ
ParameterValue (µg/mL)
LOD[Insert Data]
LOQ[Insert Data]

Visualizations

Experimental_Workflow plant_material 1. Plant Material (Dried & Powdered) extraction 2. Extraction (80% Methanol, Sonication) plant_material->extraction centrifugation 3. Centrifugation extraction->centrifugation supernatant_collection 4. Supernatant Collection centrifugation->supernatant_collection evaporation 5. Evaporation to Dryness supernatant_collection->evaporation reconstitution 6. Reconstitution (Methanol) evaporation->reconstitution filtration 7. Filtration (0.45 µm Syringe Filter) reconstitution->filtration hplc_analysis 8. HPLC Analysis filtration->hplc_analysis

Caption: Sample Preparation Workflow for Plant Extracts.

HPLC_Method_Validation_Workflow method_development HPLC Method Development specificity Specificity method_development->specificity linearity Linearity method_development->linearity precision Precision method_development->precision accuracy Accuracy method_development->accuracy lod_loq LOD & LOQ method_development->lod_loq robustness Robustness method_development->robustness validated_method Validated Method for Quantification specificity->validated_method linearity->validated_method precision->validated_method accuracy->validated_method lod_loq->validated_method robustness->validated_method

Caption: HPLC Method Validation Workflow.

The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound in plant extracts. Proper sample preparation and method validation are critical for obtaining accurate and reproducible results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working with this and similar spirostanol compounds.

References

Safety Operating Guide

Safe Disposal of (25R)-Spirost-4-ene-3,6,12-trione: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (25R)-Spirost-4-ene-3,6,12-trione, a natural product isolated from T. terrestris L., is critical for laboratory safety and environmental protection.[1][2][3] As a steroid compound used in research, it should be managed as hazardous chemical waste. Adherence to institutional and regulatory guidelines is paramount. This guide provides a comprehensive, step-by-step approach to its safe disposal.

Immediate Safety and Handling

Before beginning any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) office and the substance's Safety Data Sheet (SDS). While a specific, publicly available SDS for this compound is not readily found, general principles for handling similar chemical compounds apply. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling and preparation for disposal should occur in a well-ventilated area, such as a chemical fume hood.

Waste Classification and Segregation

All waste materials containing this compound must be classified and handled as hazardous waste.[4][5] This includes pure, unused compound, contaminated solutions, and any materials used for cleaning up spills. To prevent dangerous chemical reactions, it is essential to segregate this waste from other waste streams.[6][7] Do not mix with incompatible materials such as acids and bases.[6][7]

Disposal of Solid and Liquid Waste

Solid Waste:

  • Collect all solid waste, including unused this compound powder, contaminated personal protective equipment (PPE), and other lab consumables (e.g., weighing paper, pipette tips) in a designated hazardous waste container.[8]

  • The container must be made of a compatible material, such as high-density polyethylene, and have a secure, tight-fitting lid to prevent leaks.[8]

Liquid Waste:

  • Solutions containing this compound should be collected in a dedicated, clearly labeled hazardous waste container.[8]

  • Use containers that are chemically compatible with the solvents used.[7][9] For instance, glass bottles are often suitable for organic solvents.[7]

  • Ensure the container is kept securely closed except when adding waste.[4][5]

Decontamination of Labware
  • Reusable Glassware: Decontaminate any reusable labware that has been in contact with the compound by triple rinsing with a suitable solvent (e.g., ethanol, acetone) that can dissolve it.[8]

  • Rinsate Collection: The solvent rinsate from the triple rinse must be collected and disposed of as hazardous liquid waste.[4][8]

  • After decontamination, the glassware can be washed with soap and water.[8]

Spill Management
  • In the event of a spill, use an appropriate absorbent material to contain and clean it up.

  • The contaminated absorbent material and any other debris from the cleanup must be collected and disposed of as hazardous solid waste.[8]

  • For large spills, evacuate the area and immediately contact your institution's EHS office.[8]

Labeling and Storage

Proper labeling and storage are critical for safety and regulatory compliance.

RequirementSpecification
Container Labeling All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate quantity and concentration, and the date of accumulation.[8]
Storage Location Store waste containers in a designated and secure Satellite Accumulation Area (SAA) that is at or near the point of generation.[5][6]
Container Integrity Ensure all containers are in good condition, free from leaks or deterioration, and are kept securely closed.[9]
Final Disposal Protocol

All hazardous waste containing this compound must be disposed of through your institution's official hazardous waste management program.[4][8] It is prohibited to dispose of this chemical down the drain or in the regular trash.[4][8] Contact your EHS office to schedule a pickup for your properly labeled and sealed hazardous waste containers.

Experimental Workflow for Disposal

G cluster_prep Preparation & Segregation cluster_collection Waste Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste Streams (Solid, Liquid, Sharps) fume_hood->segregate solid_waste Collect Solid Waste (Unused compound, contaminated items) segregate->solid_waste liquid_waste Collect Liquid Waste (Solutions, rinsate) segregate->liquid_waste label_container Label Waste Container Correctly ('Hazardous Waste', Chemical Name, Date) solid_waste->label_container liquid_waste->label_container decontaminate Triple-Rinse Contaminated Labware collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate collect_rinsate->liquid_waste seal_container Securely Seal Container label_container->seal_container store_saa Store in Designated Satellite Accumulation Area (SAA) seal_container->store_saa contact_ehs Contact EHS for Waste Pickup store_saa->contact_ehs

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Handling Protocols for (25R)-Spirost-4-ene-3,6,12-trione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential safety and logistical information for (25R)-Spirost-4-ene-3,6,12-trione (CAS: 214681-62-6), a natural product isolated from T. terrestris L.[1]

While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe research environment.[2] The following guidelines provide a comprehensive operational and disposal plan.

Personal Protective Equipment (PPE)

Even in the absence of a formal hazard classification, a baseline level of PPE should be worn to protect against potential unknown biological activities and to maintain good laboratory practice.

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesNitrile or neoprene, powder-freeTo prevent skin contact.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1-compliantTo protect eyes from splashes or airborne particles.
Body Protection Laboratory CoatStandard, full-lengthTo protect skin and clothing from contamination.
Respiratory Protection Not generally requiredA fit-tested N95 or higher respirator may be considered for operations that could generate dust or aerosols.To prevent inhalation of airborne particles.

Operational Plan: Handling and Storage

Proper handling and storage are critical for maintaining the integrity of the compound and the safety of laboratory personnel.

Storage:

  • Store at 2-8°C for short-term storage.[2]

  • For long-term storage, refer to specific supplier recommendations, which may include storage at -20°C or -80°C.

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by ensuring it is clean and uncluttered.

  • Weighing and Transfer:

    • Handle the solid compound in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure, particularly if the material is a fine powder.

    • Use appropriate tools (e.g., spatulas, weigh boats) to handle the solid. Avoid creating dust.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly clean all equipment and the work area after use.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly with soap and water.

First Aid Measures

In the event of accidental exposure, follow these first aid procedures as outlined in the SDS[2]:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
Skin Contact Wash off with soap and plenty of water. Get medical attention if irritation develops and persists.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Disposal Plan

Even for non-hazardous materials, proper disposal is essential to prevent environmental contamination.

Waste Characterization:

  • While not classified as hazardous, it is prudent to treat waste containing this compound as chemical waste.

Disposal Procedure:

  • Solid Waste: Collect solid waste (e.g., contaminated gloves, weigh boats) in a designated, labeled chemical waste container.

  • Liquid Waste: Collect solutions containing the compound in a labeled, sealed, and appropriate chemical waste container. Do not mix with incompatible wastes.

  • Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected as chemical waste. Once clean, the container can be disposed of according to institutional guidelines.

  • Final Disposal: All chemical waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Clean & Uncluttered) don_ppe Don Appropriate PPE prep_area->don_ppe 1. weigh Weigh Compound (In Ventilated Area) don_ppe->weigh 2. transfer Transfer to Solvent weigh->transfer 3. clean_equip Clean Equipment & Work Area transfer->clean_equip 4. dispose_waste Dispose of Waste Properly clean_equip->dispose_waste 5. remove_ppe Remove & Dispose of PPE dispose_waste->remove_ppe 6. wash_hands Wash Hands Thoroughly remove_ppe->wash_hands 7.

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.